An In-depth Technical Guide to DL-Borneol: Chemical Properties and Structure
An In-depth Technical Guide to DL-Borneol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Borneol is the racemic mixture of the two enantiomers, (+)-Borneol and (-)-Borneol, a bicyclic monoterpene alcohol with a characteristic camphor-like odor.[1][2] Found in the essential oils of numerous medicinal plants, it has a long history of use in traditional medicine.[3] In modern pharmacology, DL-Borneol is gaining significant attention for its diverse therapeutic properties, including its role as a penetration enhancer that can increase the permeability of the blood-brain barrier (BBB).[4][5] This guide provides a comprehensive technical overview of its chemical structure, properties, relevant experimental protocols, and known signaling pathways to support ongoing research and development.
Chemical Structure and Enantiomers
Borneol's structure is based on a bicyclo[2.2.1]heptane framework with a hydroxyl group at an endo position. The term "DL-Borneol" signifies a mixture of the dextrorotatory (D) and levorotatory (L) forms.
Caption: Relationship between DL-Borneol and its D/L enantiomers.
Chemical and Physical Properties
The physicochemical properties of DL-Borneol are essential for its characterization, formulation, and application in drug delivery systems.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₈O | - |
| Molar Mass | 154.25 | g/mol |
| Appearance | White, crystalline powder or solid | - |
| Odor | Sharp, piney, camphor-like | - |
| Melting Point | 206-209 | °C |
| Boiling Point | 212-213 | °C |
| Density | 1.011 | g/cm³ (at 20°C) |
| Flash Point | ~65 | °C |
| Water Solubility | Insoluble / ~738 mg/L at 25°C | - |
| Organic Solubility | Soluble in ethanol, ether, chloroform, acetone | - |
| Vapor Pressure | ~0.03 - 0.05 | mmHg (at 25°C) |
| LogP (Octanol/Water) | 2.69 - 2.7 | - |
(Data sourced from[1][2][3][6])
Spectroscopic Data for Characterization
Spectroscopic analysis is critical for the unambiguous identification and quality control of DL-Borneol.
| Technique | Key Data Points |
| ¹H NMR | Characteristic peaks for methyl groups and the proton attached to the hydroxyl-bearing carbon. |
| ¹³C NMR | Signals corresponding to the 10 carbon atoms in the bicyclic structure. |
| Infrared (IR) | Strong, broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 154. A characteristic base peak is often observed at m/z 95.[7][8] |
Experimental Protocols
Quantification in Biological Matrices via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying borneol in plasma and other biological samples, essential for pharmacokinetic studies.[7][9]
Caption: General workflow for DL-Borneol quantification by GC-MS.
Detailed Methodology:
-
Sample Preparation : An aliquot of rat plasma (e.g., 100 μL) is mixed with an internal standard (IS), such as naphthalene.[8][9]
-
Extraction : The analyte and IS are extracted from the plasma using a single liquid-liquid extraction step with an organic solvent like n-hexane or ethyl acetate.[7][10] The mixture is vortexed and then centrifuged to separate the organic layer.
-
GC Separation : The organic extract is injected into a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[7] An oven temperature program is used to separate borneol from other components. A typical program might start at 60-80°C and ramp up to over 200°C.[7][8]
-
MS Detection : The separated compounds are ionized using Electron Impact (EI) at 70 eV. Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ion m/z 95 for borneol and camphor (its metabolite), and m/z 128 for the naphthalene IS.[7][8]
-
Quantification : A calibration curve is constructed using standards of known concentrations to determine the concentration of borneol in the unknown samples.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
To assess DL-Borneol's ability to cross the BBB or enhance the permeability of other drugs, an in vitro co-culture model is often used.[11]
Caption: Workflow for assessing BBB permeability using a Transwell model.
Detailed Methodology:
-
Model Establishment : Rat brain microvascular endothelial cells (BMECs) are cultured on the upper side (apical chamber) of a porous Transwell insert, while astrocytes are cultured on the bottom side (basolateral chamber). This co-culture mimics the cellular environment of the BBB.[11]
-
Barrier Integrity Measurement : The formation of a tight endothelial cell monolayer is confirmed by measuring the Trans-endothelial Electrical Resistance (TEER). High TEER values indicate a properly formed barrier.
-
Transport Experiment : The test compound (e.g., a P-gp substrate like verapamil or digoxin) is added to the apical chamber, with and without the presence of borneol.[11]
-
Sampling and Analysis : Samples are collected from the basolateral chamber at various time points. The concentration of the transported compound is quantified using a validated analytical method like GC-MS or HPLC.
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the in vitro BBB model. An increase in the Papp value in the presence of borneol indicates an enhancement of BBB permeability.
Signaling Pathways and Mechanism of Action
DL-Borneol exerts its biological effects, particularly its influence on the BBB and its anti-inflammatory properties, through the modulation of several key signaling pathways.
References
- 1. DL-Borneol | C10H18O | CID 18639728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Borneol - Sciencemadness Wiki [sciencemadness.org]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dextro,laevo-borneol, 507-70-0 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
